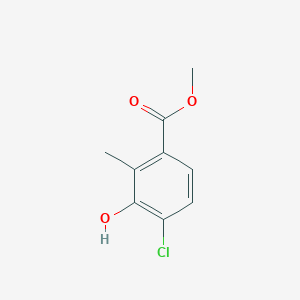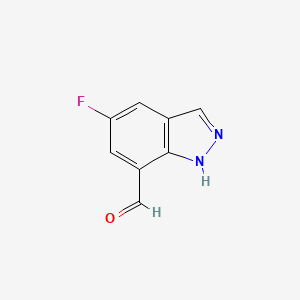
5-fluoro-1H-indazole-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-fluoro-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The addition of a fluorine atom at the 5-position of the indazole ring enhances the compound’s chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: 5-fluoro-1H-indazole-7-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions: 5-fluoro-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions activated by the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: 1H-Indazole-7-carboxylic acid, 5-fluoro-
Reduction: 1H-Indazole-7-methanol, 5-fluoro-
Substitution: Various halogenated indazole derivatives
科学的研究の応用
5-fluoro-1H-indazole-7-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-fluoro-1H-indazole-7-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .
類似化合物との比較
- 1H-Indazole-7-carboxaldehyde
- 5-Fluoroindole
- 1H-Indazole-3-carboxaldehyde
Comparison: 5-fluoro-1H-indazole-7-carbaldehyde is unique due to the presence of both the aldehyde and fluorine functional groups. The fluorine atom enhances the compound’s stability and biological activity compared to non-fluorinated analogs. Additionally, the position of the aldehyde group at the 7-position of the indazole ring differentiates it from other indazole derivatives .
特性
CAS番号 |
1100214-39-8 |
|---|---|
分子式 |
C8H5FN2O |
分子量 |
164.14 g/mol |
IUPAC名 |
5-fluoro-1H-indazole-7-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-7-1-5-3-10-11-8(5)6(2-7)4-12/h1-4H,(H,10,11) |
InChIキー |
VVFDIWHRROSHJH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C=NN2)C=O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

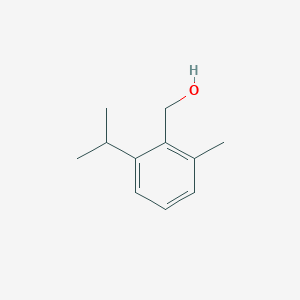
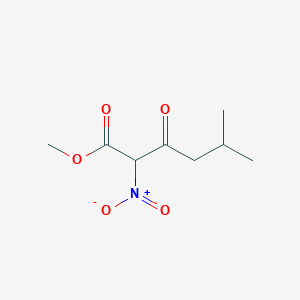
![2-Azabicyclo[3.3.1]nonane](/img/structure/B8788860.png)




![6-Chloro-2-phenyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8788889.png)
![6-ethyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B8788891.png)
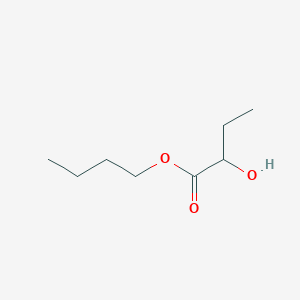
![Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8788910.png)
